molecular formula C5H7N3O3 B13959431 2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid CAS No. 89179-94-2

2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Cat. No.: B13959431
CAS No.: 89179-94-2
M. Wt: 157.13 g/mol
InChI Key: JIJQOOYBYDZQKI-UHFFFAOYSA-N
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Description

2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis and Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and catalysts to facilitate the formation of the imidazole ring.

Chemical Reactions Analysis

Types of Reactions: 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- include other imidazole derivatives such as 2-IMIDAZOLINE-4-CARBOXYLIC ACID and 2-IMIDAZOLINE-5-CARBOXYLIC ACID . These compounds share structural similarities but differ in their functional groups and substitution patterns.

Uniqueness: What sets 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- apart is its unique combination of an amino group and a formyl group at specific positions on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89179-94-2

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h1-3H,(H,10,11)(H3,6,7,8)

InChI Key

JIJQOOYBYDZQKI-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C(N=C(N1)N)C(=O)O

Origin of Product

United States

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